tunicamycin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

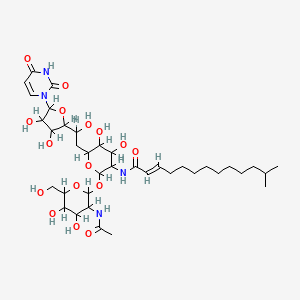

Tunicamycin C, also known as this compound, is a useful research compound. Its molecular formula is C37H60N4O16 and its molecular weight is 816.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Head and Neck Cancer

A study demonstrated that tunicamycin C significantly inhibits tumorigenesis in head and neck cancer cells. It was shown to reduce cell proliferation, colony formation, and tumorsphere formation both in vitro and in vivo. Additionally, tunicamycin induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for head and neck squamous cell carcinoma (HNSCC) patients .

Colon Carcinoma

Research indicated that this compound effectively inhibits growth and metastasis in colon carcinoma cells. The compound promotes apoptosis by downregulating key proteins involved in cell survival pathways, such as extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR). In xenograft models, tunicamycin treatment resulted in a significant reduction in tumor growth .

Prostate Cancer

In prostate cancer studies, this compound was found to sensitize cancer cells to TRAIL-induced apoptosis by inducing ER stress. This suggests that it could be combined with other therapies to enhance their effectiveness against hormone-refractory prostate cancer .

Infectious Disease Treatment

This compound also shows promise as an antimicrobial agent. It has been studied for its effects on Candida albicans, where it inhibited biofilm formation—a critical factor in the pathogenicity of this fungus. The compound's ability to disrupt glycosylation processes was linked to reduced virulence factors associated with biofilm development .

Summary of Applications

Case Studies

- Head and Neck Squamous Cell Carcinoma : this compound treatment led to decreased expression of cancer stem cell markers and increased expression of ER stress markers, highlighting its potential role in cancer therapy .

- Colon Cancer Models : this compound significantly reduced tumor size and metastasis in animal models, indicating its effectiveness as an anti-cancer agent through apoptotic pathways .

- Prostate Cancer : In in vitro studies, this compound treatment resulted in a marked decrease in cell viability due to ROS-dependent mechanisms, establishing its role as a potential therapeutic agent against resistant cancer types .

Propiedades

Fórmula molecular |

C37H60N4O16 |

|---|---|

Peso molecular |

816.9 g/mol |

Nombre IUPAC |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+ |

Clave InChI |

YJQCOFNZVFGCAF-ACCUITESSA-N |

SMILES isomérico |

CC(C)CCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canónico |

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Pictogramas |

Acute Toxic |

Sinónimos |

A1-tunicamycin tunicamycin A1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.